![molecular formula C13H10BrN3O2 B2487896 (Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide CAS No. 425616-85-9](/img/structure/B2487896.png)
(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide
Overview
Description
Research on coordination compounds, including those involving picoline and bromobenzoyl derivatives, has been extensive due to their interesting chemical and physical properties. These compounds find applications in various fields, including catalysis, material science, and medicinal chemistry. The studies detailed below focus on the synthesis, molecular structure, and properties of complexes that are somewhat related to "(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide".
Synthesis Analysis
Synthesis of complexes involving picoline and bromobenzoyl derivatives typically involves the reaction of metal salts with ligands in appropriate solvents. For example, the reaction of hydrated copper(II) 3-chloro/bromobenzoates with β/γ-picoline in a methanol:water mixture yielded monomeric complexes with significant antibacterial activity (Sharma et al., 2016).
Molecular Structure Analysis
Crystallographic investigations of these complexes reveal monomeric structures, contrasting with polymeric structures seen in similar complexes. The stabilization of crystal lattices involves various non-covalent interactions such as O–H⋯O, C–H⋯O, C–H⋯π, and anion ⋯π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
These complexes have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, indicating their potential for therapeutic applications. The coordination chemistry plays a crucial role in determining the reactivity and stability of these compounds (Sharma et al., 2016).
Physical Properties Analysis
The complexes synthesized exhibit unique physical properties, including luminescence and thermal stability. These properties are heavily influenced by the molecular structure and the nature of ligands and metal ions involved in the complex.
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, oxidation states, and catalytic activities, are determined by the electronic structure of the complexes and the nature of the ligands involved. For example, palladium complexes with picoline-functionalized benzimidazolium salts show catalytic activity in Heck-type coupling reactions (Jahnke et al., 2009).
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOKWKWRCSSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977706 | |
Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49717836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide | |
CAS RN |
6211-34-3 | |
Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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